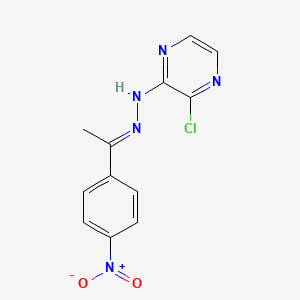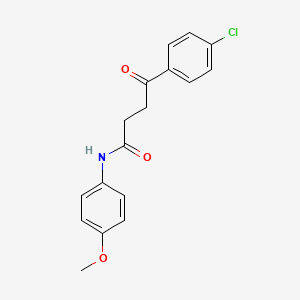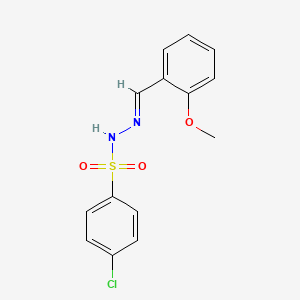![molecular formula C17H18ClN3O3 B5793974 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as NPC-01, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC-01 is a small molecule that belongs to the class of nitrophenols and has been studied extensively for its therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with serotonin receptors and can modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, this compound has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms, including the inhibition of cell cycle progression and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for research involving 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol. One area of interest is the development of new drugs based on this compound that have improved efficacy and safety profiles. Another area of interest is the investigation of this compound's potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a small molecule with significant potential for various scientific research applications. Its synthesis method has been optimized to ensure high yield and purity, and it has been extensively studied for its therapeutic properties. This compound has been shown to have various biochemical and physiological effects, and its advantages and limitations need to be taken into consideration when designing experiments involving it. There are several future directions for research involving this compound, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol involves the reaction of 4-nitrophenol with 4-chlorobenzylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-1-3-15(4-2-14)20-9-7-19(8-10-20)12-13-11-16(21(23)24)5-6-17(13)22/h1-6,11,22H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPQMGTVPHKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)


![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5793914.png)

![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)



![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)
![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)


![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
